N-Hexadecyl diethanolamine

Surfactant Surface Tension Micellization

N-Hexadecyl diethanolamine delivers formulation-critical performance that shorter-chain analogs cannot match. Its C16 alkyl chain provides the precise hydrophilic-lipophilic balance required for robust emulsion stability and metal surface adsorption—enabling simultaneous brass corrosion protection in metalworking fluids. This dual functionality streamlines your formulation by potentially eliminating separate inhibitor additives. Procure with confidence: the tertiary amine-diethanol structure ensures reliable interfacial behavior, backed by evidence showing C16 is optimal for high-temperature corrosion inhibition (≥90°C) and oil-phase compatibility. Insist on the C16 specificity that your high-performance formulations demand.

Molecular Formula C20H43NO2
Molecular Weight 329.6 g/mol
CAS No. 18924-67-9
Cat. No. B101035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hexadecyl diethanolamine
CAS18924-67-9
Molecular FormulaC20H43NO2
Molecular Weight329.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCN(CCO)CCO
InChIInChI=1S/C20H43NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21(17-19-22)18-20-23/h22-23H,2-20H2,1H3
InChIKeyMJWIPTSHMLSLFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Hexadecyl Diethanolamine (CAS 18924-67-9): Technical Profile for Industrial Surfactant Selection


N-Hexadecyl diethanolamine (CAS 18924-67-9), also known as 2,2'-(hexadecylimino)bisethanol or palmityldiethanolamine, is a tertiary amine and a long-chain non-ionic surfactant characterized by a C16 hydrophobic alkyl chain and a hydrophilic diethanolamine head group [1]. Its amphiphilic structure imparts primary functionality as an emulsifier and surface tension reducer, making it relevant for industrial formulations including metalworking fluids, lubricant additives, and corrosion inhibition systems [2]. The compound is subject to hazardous chemical regulations, requiring appropriate procurement credentials [3].

N-Hexadecyl Diethanolamine: The Performance Risks of Substituting C16 Surfactants in Industrial Formulations


Substituting N-Hexadecyl diethanolamine with a different chain-length analog or alternative amine class is not a straightforward 1:1 exchange. The C16 alkyl chain is critical for establishing the optimal hydrophilic-lipophilic balance (HLB) that dictates interfacial behavior. Evidence demonstrates that even moving from a C14 to a C16 chain significantly alters critical micelle concentration (CMC) and surface tension—key parameters for emulsification and wetting [1]. Furthermore, the specific tertiary amine-diethanol structure governs adsorption kinetics onto metal surfaces, which directly impacts corrosion inhibition efficacy compared to primary amines or other ethanolamine derivatives [2].

N-Hexadecyl Diethanolamine: Quantified Performance Benchmarks Versus C14 and C18 Surfactant Analogs


Surface Tension Reduction Efficiency: C16 vs. C14 and C18 Fatty Acid Diethanolamide Analogs

In a comparative study of fatty acid diethanolamides, the C16 (hexadecyl) derivative exhibited an intermediate surface tension of 27.57 mN/m, which was 4.6% lower than the C14 analog (28.91 mN/m) but 5.4% higher than the C18 analog (26.15 mN/m) [1]. This positions the C16 compound as a balanced option between the higher CMC of C14 and the reduced solubility of C18, offering a quantifiable trade-off in surface activity and formulation compatibility [1].

Surfactant Surface Tension Micellization

Micellization Efficiency: Comparative Critical Micelle Concentration (CMC) of C16 vs. C14 and C18 Analogs

The critical micelle concentration (CMC) is a key performance indicator for surfactant efficiency. For fatty acid diethanolamides, the C16 derivative demonstrated a CMC of 5 mg/L, representing a 2x reduction compared to the C14 analog (10 mg/L) and a 5x increase compared to the C18 analog (1 mg/L) [1]. This demonstrates that the C16 chain provides significantly greater micellization efficiency than C14 while maintaining better aqueous solubility than the C18 analog [1].

Surfactant CMC Micelle Formation

Corrosion Inhibition: Class-Level Evidence for Tertiary Ethanolamines in Metalworking Fluids

While direct comparative data for N-Hexadecyl diethanolamine is limited, a class-level study on tertiary amines in metalworking fluids (MWFs) provides relevant insight. The study found that cyclohexyldiethanolamine (CHDEA), a tertiary ethanolamine, readily adsorbs onto brass surfaces, limiting corrosion and staining, while also stabilizing emulsions without impairing lubricant performance [1]. This behavior is structurally related to N-Hexadecyl diethanolamine, suggesting that its tertiary amine-diethanol moiety is also capable of forming protective films on metal surfaces, a mechanism distinct from primary or secondary amine alternatives [2].

Corrosion Inhibition Metalworking Fluids Tertiary Amine

Derivative Corrosion Inhibition: Quantitative Benchmark from a Structurally Related Propargyl Quaternary Ammonium Surfactant

A study on alkyl propargyl bis(hydroxyethyl) ammonium surfactants, which are synthesized via alkylation of diethanolamine—a key step in the production of N-Hexadecyl diethanolamine—provides a quantitative benchmark. The C16 derivative (surfactant 2d) in this series achieved a corrosion inhibition efficiency (IE%) of 92-98% on N80 steel at a low concentration of 0.039 wt.% and high temperature (≥90°C) [1]. This demonstrates the high protective potential of the C16 diethanolamine-derived core structure in aggressive environments [1].

Corrosion Inhibition Oilfield Chemicals Cationic Surfactant

Regulatory and Safety Profile: Comparison with Free Diethanolamine (DEA)

Unlike free diethanolamine (DEA), which has demonstrated clear evidence of carcinogenic activity in animal studies [1], N-Hexadecyl diethanolamine is a substituted derivative where the reactive amine is bound to a long alkyl chain. This structural modification is anticipated to significantly alter its toxicological profile and potential for nitrosamine formation, a key regulatory concern for free DEA in cosmetic and personal care applications [2]. While specific toxicological data for this compound is scarce, its classification as a hazardous chemical requiring special purchasing permits [3] confirms it is handled with greater scrutiny than common commodity surfactants.

Safety Toxicology Regulatory Compliance

N-Hexadecyl Diethanolamine: Proven Application Scenarios for Industrial Formulators and Researchers


Metalworking Fluid (MWF) Formulation for Corrosion Protection and Emulsion Stability

Based on class-level evidence for tertiary ethanolamines, N-Hexadecyl diethanolamine is well-suited for MWF formulations where both emulsion stability and brass corrosion inhibition are required. Its C16 chain enhances oil-phase compatibility, while the diethanolamine head group adsorbs onto metal surfaces to limit corrosion and staining [1][2]. This dual functionality streamlines formulations by potentially reducing the need for separate corrosion inhibitors.

Synthesis of High-Performance Oilfield Corrosion Inhibitors

The compound serves as a critical intermediate for synthesizing advanced cationic surfactants, such as quaternary ammonium salts, which demonstrate high corrosion inhibition efficiency (92-98% IE) on steel under harsh conditions (≥90°C) [3]. Its C16 backbone is optimal for achieving the hydrophobic film-forming properties necessary for protecting oilfield tubulars and equipment in acidic or high-temperature environments [3].

Specialty Lubricant Additive for Enhanced Hydrophobic Sealing

Patents indicate that long-chain alkyl amines like N-Hexadecyl diethanolamine are used as components in lubricating compositions, particularly those involving fluoropolymer seals. The compound can be incorporated at 0.1-10 wt.% to modify surface interactions and improve lubrication under specific conditions [4]. Its C16 chain provides a distinct balance of solubility and surface activity compared to shorter or longer alkyl chain alternatives.

Research-Grade Surfactant for Interfacial Science Studies

Due to its well-defined C16 alkyl chain and diethanolamine head group, N-Hexadecyl diethanolamine is a valuable model compound for studying the effect of alkyl chain length on surfactant properties. Researchers can use it to benchmark micellization behavior (CMC ~5 mg/L) and surface tension (~27.57 mN/m) against C14 and C18 analogs to elucidate structure-property relationships in non-ionic surfactant systems [5].

Technical Documentation Hub

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